Product packaging for N-(4-bromo-2-chlorophenyl)prop-2-enamide(Cat. No.:CAS No. 1153390-86-3)

N-(4-bromo-2-chlorophenyl)prop-2-enamide

Cat. No.: B2609215
CAS No.: 1153390-86-3
M. Wt: 260.52
InChI Key: AXEKRSJMQWVFKU-UHFFFAOYSA-N
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Description

N-(4-bromo-2-chlorophenyl)prop-2-enamide is a synthetic cinnamamide derivative with the molecular formula C9H7BrClNO . This compound belongs to a class of N-arylcinnamamide, which are recognized in medicinal chemistry as a privileged scaffold for drug discovery due to their multifunctional moieties: a styryl group, an amide bond, and an aryl ring . These structural features make cinnamamide derivatives promising candidates for multi-target therapeutic agents, particularly for complex, multifactorial diseases. Research Applications and Value: The core research value of this compound lies in its potential anti-inflammatory and antimicrobial properties. Structural analogs, specifically N-arylcinnamamide derivatives, have demonstrated significant biological activity in scientific studies. Research indicates that such compounds can significantly attenuate lipopolysaccharide-induced NF-κB activation, a key pathway in the inflammatory response . Furthermore, substitution patterns on the anilide ring, especially with lipophilic and electron-withdrawing groups like halogens, are linked to enhanced antitubercular and antistaphylococcal potency . The presence of both bromo and chloro substituents on the phenyl ring in this specific compound suggests it is a valuable intermediate for structure-activity relationship (SAR) studies aimed at developing new anti-inflammatory or antimicrobial agents. Synthesis and Handling: This product is synthesized via a one-step microwave-assisted method, where the carboxyl group of cinnamic acid is activated and subsequently undergoes aminolysis with a substituted aniline . The final compound is purified through recrystallization to ensure high quality. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle the compound with appropriate personal protective equipment in a well-ventilated laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrClNO B2609215 N-(4-bromo-2-chlorophenyl)prop-2-enamide CAS No. 1153390-86-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-bromo-2-chlorophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClNO/c1-2-9(13)12-8-4-3-6(10)5-7(8)11/h2-5H,1H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEKRSJMQWVFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C(C=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 4 Bromo 2 Chlorophenyl Prop 2 Enamide and Analogues

Retrosynthetic Analysis of N-(4-bromo-2-chlorophenyl)prop-2-enamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into its constituent starting materials. For this compound, the most logical disconnection is at the amide C-N bond. This bond cleavage reveals two primary synthons: a nucleophilic aniline (B41778) derivative and an electrophilic α,β-unsaturated carbonyl system.

Disconnection: Amide C-N bond

Synthons: 4-bromo-2-chloro-phenylaminyl anion and an acryloyl cation.

Starting Materials: The corresponding and readily available chemical reagents are 4-bromo-2-chloroaniline (B1269894) and an activated acrylic acid derivative, such as acryloyl chloride.

This analysis forms the basis for the most common and direct synthetic strategies, which involve the coupling of these two key precursors.

Conventional Synthetic Routes to this compound

Traditional methods for the synthesis of N-aryl acrylamides are well-established, typically involving the direct reaction between an aniline and a reactive carbonyl compound.

The most straightforward synthesis of this compound involves the acylation of 4-bromo-2-chloroaniline. This is a classic nucleophilic acyl substitution reaction. Typically, acryloyl chloride is added to a solution of the aniline in an aprotic solvent, often in the presence of a tertiary amine base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct uobaghdad.edu.iq.

An alternative approach involves the use of acrylic acid directly, facilitated by a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC), often with a catalyst like 4-Dimethylaminopyridine (DMAP) mdpi.com. This method avoids the use of the more moisture-sensitive acryloyl chloride but requires the removal of the dicyclohexylurea byproduct mdpi.com.

Table 1: Comparison of Conventional Acylation Methods
MethodReagentsTypical SolventByproductReference
Acyl Chloride4-bromo-2-chloroaniline, Acryloyl Chloride, TriethylamineTetrahydrofuran (B95107) (THF) or Dichloromethane (B109758) (DCM)Triethylammonium chloride uobaghdad.edu.iqacademie-sciences.fr
Coupling Agent4-bromo-2-chloroaniline, Acrylic Acid, DCC, DMAPDichloromethane (DCM)Dicyclohexylurea (DCU) mdpi.com

The application of microwave irradiation has become a valuable tool in organic synthesis for its ability to dramatically reduce reaction times and often improve yields niscpr.res.inrsc.org. In the context of amide synthesis, microwave heating can accelerate the acylation of anilines. The polar transition states involved in the nucleophilic attack are stabilized by the microwave field, leading to a significant rate enhancement compared to conventional heating methods nih.gov. For the synthesis of this compound, a mixture of 4-bromo-2-chloroaniline and acryloyl chloride in a suitable solvent, or even under solvent-free conditions, can be subjected to microwave irradiation for a few minutes to achieve high conversion niscpr.res.innih.gov.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Acrylamides
ParameterConventional HeatingMicrowave IrradiationReference
Reaction TimeSeveral hours7-21 minutes niscpr.res.in
YieldGoodOften higher (6-17% increase reported for analogues) niscpr.res.in
ConditionsReflux temperatureControlled temperature and pressure rsc.orgnih.gov

Advanced and Green Chemistry Approaches in this compound Synthesis

Recent advances in synthetic chemistry have focused on developing more sustainable and efficient methods that minimize waste and avoid harsh reagents scispace.combohrium.com. These approaches offer novel pathways to enamides like this compound.

Visible-light photoredox catalysis has emerged as a powerful tool for forming C=C bonds under mild conditions, representing a green alternative to traditional methods nih.gov. One advanced strategy for synthesizing this compound would involve the dehydrogenation of the corresponding saturated amide, N-(4-bromo-2-chlorophenyl)propanamide. This process can be achieved by using a suitable photocatalyst, such as an iridium or ruthenium complex, which, upon irradiation with visible light, can initiate a sequence of hydrogen atom transfer and single-electron transfer steps to introduce the double bond nih.govacs.org. This method avoids the need for pre-functionalized α,β-unsaturated starting materials.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, provide a powerful and versatile method for forming C-N bonds researchgate.netresearchgate.net. This strategy offers an alternative retrosynthetic disconnection. Instead of forming the amide bond in the final step, the aryl-nitrogen bond is constructed. The synthesis could involve the coupling of acrylamide (B121943) with a suitable aryl halide, such as 1,4-dibromo-2-chlorobenzene (B1299774) or 4-bromo-2-chloroiodobenzene. The reaction is catalyzed by a palladium(0) complex, typically supported by a bulky phosphine (B1218219) ligand (e.g., XPhos, tBuBrettPhos), in the presence of a strong base nih.govorganic-chemistry.org. This approach is highly valued for its broad functional group tolerance and applicability to complex molecule synthesis.

Table 3: Typical Components for Buchwald-Hartwig Amination
ComponentExamplesPurposeReference
Palladium PrecatalystPd2(dba)3, Pd(OAc)2Source of catalytic Pd(0) organic-chemistry.org
LigandXPhos, tBuBrettPhos, BINAPStabilizes Pd catalyst and facilitates C-N bond formation nih.govorganic-chemistry.org
BaseNaOtBu, K3PO4, Cs2CO3Deprotonates the amide/amine nucleophile organic-chemistry.org
SolventToluene, Dioxane, THFAnhydrous, aprotic solvent organic-chemistry.org

N-Acylation Reactions Utilizing Methacryloyl Chloride

The N-acylation of 4-bromo-2-chloroaniline with methacryloyl chloride is a direct and widely applicable method for the synthesis of this compound. This reaction, a nucleophilic acyl substitution, involves the attack of the amino group of the aniline on the electrophilic carbonyl carbon of the methacryloyl chloride.

A general procedure for this type of transformation involves dissolving the starting aniline, 4-bromo-2-chloroaniline, in a suitable aprotic solvent. derpharmachemica.com Commonly used solvents for N-acylation reactions include dichloromethane (CH2Cl2), tetrahydrofuran (THF), and acetonitrile (B52724). derpharmachemica.comrsc.org The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. derpharmachemica.comderpharmachemica.com The choice of base is crucial to prevent the protonation of the starting aniline, which would render it non-nucleophilic. Tertiary amines, such as triethylamine (TEA) or N,N-diphenylaniline, are often employed for this purpose. derpharmachemica.comrsc.org Inorganic bases like potassium carbonate (K2CO3) can also be utilized, sometimes in conjunction with phase-transfer catalysts to facilitate the reaction between the organic and inorganic phases. derpharmachemica.com

The reaction is often initiated at a reduced temperature, for instance, in an ice bath at 0 °C, to control the exothermic nature of the acylation. rsc.org Methacryloyl chloride is added dropwise to the solution of the aniline and the base. After the addition is complete, the reaction mixture is typically allowed to warm to room temperature and stirred for a period ranging from a few hours to overnight to ensure the completion of the reaction. rsc.org

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). derpharmachemica.com Upon completion, the reaction mixture is worked up to isolate the desired product. A typical workup procedure involves washing the organic layer with an acidic solution (e.g., 1M HCl) to remove the excess base and any remaining aniline, followed by a wash with a basic solution (e.g., NaHCO3 solution) to remove any unreacted acyl chloride and acidic impurities. rsc.org The organic layer is then washed with brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. rsc.org Further purification of the this compound can be achieved by recrystallization or column chromatography.

Optimization of Reaction Conditions for this compound Formation

The optimization of reaction conditions is a critical step in developing an efficient and high-yielding synthesis of this compound. Several parameters can be varied to improve the outcome of the N-acylation reaction.

Solvent: The choice of solvent can significantly influence the reaction rate and yield. A study on the N-acetylation of anilines with acetyl chloride investigated various solvents, including DMF, DMSO, acetonitrile, ethyl acetate, and chloroform. derpharmachemica.com It was found that polar aprotic solvents like DMF and acetonitrile often provide better results. derpharmachemica.com For the synthesis of this compound, a similar screening of aprotic solvents would be beneficial to identify the optimal medium that ensures good solubility of the reactants and facilitates the reaction.

Base: The nature and amount of the base are crucial. The base must be strong enough to effectively scavenge the HCl produced but not so strong as to cause unwanted side reactions. Tertiary amines like triethylamine and N,N-diisopropylethylamine are common choices. The stoichiometry of the base is also important; typically, a slight excess (e.g., 1.1 to 1.5 equivalents) is used to ensure complete neutralization of the acid. In some protocols, the use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), in conjunction with an inorganic base like K2CO3 has been shown to be highly effective for N-acylation of anilines. derpharmachemica.com

Temperature and Reaction Time: The reaction temperature can affect both the rate of the reaction and the formation of byproducts. While many N-acylation reactions are initiated at 0 °C to control the initial exotherm, the optimal temperature for the remainder of the reaction may vary. rsc.org A systematic study varying the temperature (e.g., from 0 °C to room temperature to elevated temperatures) could identify the ideal condition for maximizing the yield of this compound while minimizing degradation or side reactions. The reaction time is another parameter that needs to be optimized to ensure the reaction goes to completion without the formation of degradation products.

Reactant Stoichiometry: The molar ratio of the reactants, 4-bromo-2-chloroaniline and methacryloyl chloride, is a key parameter. While a 1:1 stoichiometry is theoretically required, in practice, a slight excess of the acylating agent might be used to ensure complete consumption of the more valuable aniline. However, using a large excess of the acyl chloride can complicate the purification process.

An interactive data table summarizing the potential optimization of these parameters is provided below.

ParameterVariation 1Variation 2Variation 3Variation 4
Solvent DichloromethaneAcetonitrileTetrahydrofuranN,N-Dimethylformamide
Base TriethylamineN,N-DiisopropylethylaminePotassium Carbonate/TBABPyridine
Temperature 0 °C to RTRoom Temperature50 °CReflux
Time 2 hours6 hours12 hours24 hours

Synthesis of Deuterated and Isotopically Labeled this compound

The synthesis of deuterated and other isotopically labeled analogues of this compound is valuable for various research applications, including metabolic studies and as internal standards in analytical chemistry. The isotopic labels can be introduced into either the aniline or the prop-2-enamide moiety.

Labeling the Aniline Moiety: Deuterated 4-bromo-2-chloroaniline can be prepared through several methods. One approach involves the hydrogen-isotope exchange (HIE) reaction of the parent aniline or a suitable precursor. researchgate.net For instance, anilines can undergo deuteration at the ortho and para positions by heating with deuterium (B1214612) oxide in the presence of an acid catalyst. cdnsciencepub.com A more regioselective method for introducing deuterium is through the deamination of a deuterated aromatic amine precursor in the presence of deuterohypophosphorous acid. cdnsciencepub.com Another strategy involves the reduction of a corresponding nitroarene using a deuterium source. For example, nitroarenes can be reduced to deuterated anilines using Mo(CO)6 as the reductant and catalyst with D2O as the deuterium source, which selectively labels the ortho and para positions. rsc.org Once the labeled 4-bromo-2-chloroaniline is synthesized, it can be subjected to the N-acylation reaction with methacryloyl chloride as described in section 2.3.3 to yield the desired labeled product.

Labeling the Prop-2-enamide Moiety: The prop-2-enamide group can also be isotopically labeled. For instance, deuterated acrylamide can be synthesized in a two-step procedure starting from acrylonitrile (B1666552) and deuterium oxide, achieving high isotopic enrichment. nih.gov This deuterated acrylamide could then potentially be converted to deuterated acryloyl chloride. Alternatively, a more direct approach would be to synthesize isotopically labeled methacryloyl chloride. The synthesis of 13C-labeled compounds can be achieved starting from elemental 13C to produce 13C2-acetylene, a versatile building block for various organic molecules. rsc.org This could be a potential starting point for the synthesis of 13C-labeled methacryloyl chloride. The labeled methacryloyl chloride can then be reacted with 4-bromo-2-chloroaniline to produce the final isotopically labeled this compound.

A summary of potential isotopic labeling strategies is presented in the table below.

Labeled PrecursorLabeling MethodResulting Labeled Product
Deuterated 4-bromo-2-chloroanilineH/D exchange or reduction of nitroarene with D2ON-(deuterated-4-bromo-2-chlorophenyl)prop-2-enamide
Deuterated methacryloyl chlorideSynthesis from deuterated precursors (e.g., using D2O)This compound-d_n
13C-labeled methacryloyl chlorideSynthesis from 13C-labeled starting materials (e.g., 13C-acetylene)This compound-13C_n_

Derivatization and Analog Development of N 4 Bromo 2 Chlorophenyl Prop 2 Enamide

Chemical Transformations of the Prop-2-enamide Moiety in N-(4-bromo-2-chlorophenyl)prop-2-enamide

The prop-2-enamide group, an α,β-unsaturated carbonyl system, is highly susceptible to a range of chemical reactions. The electron-withdrawing nature of the carboxamide group activates the carbon-carbon double bond, making it a prime target for nucleophilic additions and radical reactions.

The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds like N-arylacrylamides. This reaction involves the addition of a nucleophile to the β-carbon of the double bond. A variety of nucleophiles, particularly soft nucleophiles such as thiols, amines, and enolates, can be employed.

Unfunctionalized acrylamides are generally considered weak electrophiles but will react with nucleophiles, a feature that has been utilized in the development of targeted covalent inhibitors in medicinal chemistry. nih.gov The reaction of acrylamides with amino compounds like amines and amino acids proceeds via a Michael addition to form 3-(alkylamino)propionamides. nih.gov However, this addition can be reversible upon heating. nih.gov

The thiol-Michael addition is a particularly efficient "click" reaction used in small-molecule synthesis and polymer modification. rsc.orgrsc.org The reactivity of N-substituted acrylamides in these additions can be influenced by steric and electronic factors. nih.govrsc.org

Table 1: Examples of Michael Addition Reactions on Acrylamide (B121943) Scaffolds Data based on general reactivity of the acrylamide class.

NucleophileProduct TypeReference
Amines/Amino Acids3-(Alkylamino)propionamides nih.gov
Thiols3-(Thioalkyl)propionamides nih.govrsc.org

Direct functionalization of C(sp2)-H bonds is a powerful tool in modern organic synthesis, offering an atom-economical alternative to traditional cross-coupling methods. While the direct C-H acylation of the double bond in this compound is not specifically reported, related transformations on similar scaffolds provide insight. For instance, visible-light-mediated oxidative cyclization of N-arylacrylamides with aliphatic or aromatic aldehydes can lead to acyl-substituted oxindoles, effectively achieving an acylation and cyclization in one step. researchgate.net

The activated double bond of N-arylacrylamides is an excellent acceptor for carbon-centered radicals. This reactivity is widely exploited in radical cascade reactions, most notably for the synthesis of 3,3-disubstituted oxindole (B195798) scaffolds, which are prevalent in biologically active molecules. acs.orgnih.gov

These reactions can be initiated through various means, including:

Transition-metal catalysis nih.gov

Peroxide-mediated thermal processes nih.gov

Photoredox catalysis researchgate.netacs.orgnih.gov

In a typical mechanism, a radical species adds to the β-carbon of the acrylamide. The resulting radical intermediate then undergoes an intramolecular cyclization (a 5-exo-trig cyclization) onto the N-aryl ring, followed by an oxidation or hydrogen abstraction step to yield the final oxindole product. nih.gov A wide array of radical precursors can be used, including those derived from unactivated alkyl and aryl chlorides, perfluoroalkyl iodides, and α-hydroxy carbons generated from alcohols. acs.orgnih.gov Mechanistic studies, including DFT calculations, support the involvement of carbon radical intermediates in these transformations. acs.org

Table 2: Examples of Radical Cascade Cyclizations with N-Arylacrylamides Illustrative examples from the general class of N-arylacrylamides.

Radical SourceInitiator/CatalystProduct TypeReference
Unactivated Alkyl ChloridesOrgano-photocatalyst3-Alkyl-substituted oxindoles acs.org
Perfluoroalkyl IodidesAIBN (Radical Initiator)3-Perfluoroalkyl-substituted oxindoles nih.gov
AldehydesVisible Light/Photocatalyst3-Acyl-substituted oxindoles researchgate.net
Tertiary CycloalkanolsNa2S2O83-Ketoalkyl-substituted oxindoles researchgate.net

Modifications of the Halogenated Phenyl Ring in this compound

The 4-bromo-2-chlorophenyl ring possesses two halogen atoms that can serve as handles for further functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. The bromine atom at the 4-position is generally more reactive than the chlorine atom at the 2-position in standard palladium-catalyzed reactions like Suzuki, Stille, or Buchwald-Hartwig aminations. This differential reactivity allows for selective modification at the bromine site.

For example, studies on related N-(4-bromophenyl) derivatives have demonstrated successful Suzuki cross-coupling with various arylboronic acids to synthesize bi-aryl structures. researchgate.net It is therefore highly probable that this compound could undergo selective Suzuki coupling at the C-Br bond to introduce new aryl or heteroaryl substituents, thereby modifying the electronic and steric properties of the molecule.

Exploration of N-Substituted Analogues of this compound for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For this compound, two key areas for SAR exploration would be the phenyl ring substituents and the amide nitrogen.

Modification of the amide N-H group by introducing various substituents (N-alkylation or N-arylation) can significantly impact a molecule's properties, such as its hydrogen bonding capacity, lipophilicity, and metabolic stability. While specific SAR studies on this compound were not found, research on other classes of compounds, such as N-phenylrolipram derivatives, highlights the importance of such modifications in tuning biological potency and selectivity. nih.gov In the context of radical cyclization reactions, N-alkyl and N-aryl protected N-arylacrylamides have been shown to be viable substrates, leading to N-substituted oxindole products, demonstrating that the amide nitrogen is an accessible point for derivatization. acs.org

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient for building molecular complexity. researchgate.net N-substituted acrylamides can participate as one of the components in certain MCRs.

One relevant example is the Morita–Baylis–Hillman (MBH) reaction, which couples an aldehyde and an activated alkene. academie-sciences.fr While secondary N-alkyl acrylamides were historically considered poor substrates, recent optimization has enabled their use with a range of aromatic aldehydes, yielding densely functionalized amide products. academie-sciences.fr Given this precedent, it is conceivable that this compound could serve as the activated alkene component in an MBH reaction, allowing for the one-pot introduction of a hydroxyl group and a new carbon substituent at the α-position of the original amide.

The Design and Synthesis of this compound-Based Hybrid Molecules: An Unexplored Frontier in Medicinal Chemistry

Despite extensive investigation into the derivatization and development of various chemical scaffolds for therapeutic applications, a comprehensive review of the scientific literature reveals a notable absence of research focused specifically on the design and synthesis of hybrid molecules derived from this compound. This particular compound, while possessing structural features of interest to medicinal chemists, such as a halogenated phenyl ring and a reactive acrylamide moiety, does not appear to have been utilized as a foundational scaffold for the creation of hybrid molecules, according to currently available public-domain research.

Hybrid molecules are a class of compounds designed by covalently linking two or more pharmacophores, with the aim of creating a new entity that may possess enhanced efficacy, a broader spectrum of activity, or a more favorable pharmacokinetic profile than its individual components. This strategy has been successfully applied in various therapeutic areas, including oncology and infectious diseases.

While the core structure of this compound suggests potential for such derivatization, there are no published studies detailing the design rationale, synthetic pathways, or biological evaluation of hybrid molecules incorporating this specific scaffold. Searches of chemical and biomedical databases have not yielded any specific examples of molecules where this compound is intentionally coupled with another distinct pharmacophore to create a hybrid compound.

Consequently, it is not possible to provide a detailed account of research findings, including data tables of synthesized compounds and their biological activities, as no such data has been reported in the scientific literature. The exploration of this compound as a building block for hybrid molecule development represents a potential, yet currently unchartered, avenue for future research in medicinal chemistry.

Advanced Spectroscopic and Structural Elucidation of N 4 Bromo 2 Chlorophenyl Prop 2 Enamide

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy of N-(4-bromo-2-chlorophenyl)prop-2-enamide

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei, a complete map of the molecular framework can be assembled.

For this compound, the ¹H and ¹³C NMR spectra would provide initial information on the number and types of protons and carbons. The ¹H NMR spectrum is expected to show distinct signals for the vinylic protons of the prop-2-enamide group and the aromatic protons of the disubstituted phenyl ring. The amide proton (N-H) would typically appear as a broad singlet. The aromatic region would display a complex splitting pattern consistent with a 1,2,4-trisubstituted benzene ring.

The ¹³C NMR spectrum would complement this by showing signals for the carbonyl carbon, the two vinylic carbons, and the six aromatic carbons. The carbons directly attached to the electronegative chlorine and bromine atoms would exhibit characteristic shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard substituent effects and data from analogous structures.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Amide (N-H)8.0 - 9.5N/A
Carbonyl (C=O)N/A164 - 168
Vinylic (=CH)6.2 - 6.6128 - 132
Vinylic (=CH₂)5.7 - 6.0125 - 129
Aromatic (Ar-H)7.3 - 8.2120 - 140
Aromatic (Ar-C)N/A115 - 140

To unambiguously assign all proton and carbon signals and confirm the molecular structure, multi-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. It would show correlations between the amide proton and the vinylic protons, as well as between the adjacent vinylic protons themselves. In the aromatic region, COSY would help delineate the connectivity of the aromatic protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would be used to definitively assign the chemical shifts of the vinylic and aromatic carbons based on the previously assigned shifts of their attached protons.

While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) can probe the structure in the crystalline or amorphous solid state. For this compound, ¹³C and ¹⁵N cross-polarization magic-angle spinning (CP/MAS) experiments could provide insights into the molecular packing and the presence of different polymorphs. Differences in chemical shifts between the solution and solid states can indicate specific intermolecular interactions, such as hydrogen bonding, that influence the electronic environment of the nuclei in the solid phase.

NMR spectroscopy can also be used to study the conformational dynamics of the molecule in solution. Key areas of interest for this compound include the rotational barrier around the amide C-N bond and the orientation of the phenyl ring relative to the amide plane. Techniques such as variable-temperature (VT) NMR could be employed to study these dynamics. Additionally, Nuclear Overhauser Effect (NOE) experiments, like NOESY or ROESY, could reveal through-space proximities between protons, such as between the amide proton and specific aromatic or vinylic protons, providing crucial data to determine the preferred conformation in solution.

Vibrational Spectroscopy (IR and Raman) of this compound for Functional Group and Conformational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the amide, vinyl, and substituted aromatic moieties. The N-H stretching vibration would appear as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The amide I band (primarily C=O stretching) is one of the most intense absorptions and would be expected around 1650-1680 cm⁻¹. The amide II band (a mix of N-H bending and C-N stretching) typically appears near 1550 cm⁻¹. The C=C stretching of the vinyl group would be observed in the 1620-1640 cm⁻¹ region. Aromatic C=C stretching vibrations would produce a series of bands between 1450 and 1600 cm⁻¹. The C-Cl and C-Br stretching vibrations are expected at lower frequencies, typically in the 1000-500 cm⁻¹ range.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
N-HStretching3300 - 3500
C-H (Aromatic)Stretching3000 - 3100
C-H (Vinylic)Stretching3010 - 3095
C=O (Amide I)Stretching1650 - 1680
C=C (Vinylic)Stretching1620 - 1640
C=C (Aromatic)Stretching1450 - 1600
N-H (Amide II)Bending1510 - 1570
C-NStretching1200 - 1350
C-ClStretching700 - 850
C-BrStretching500 - 650

High-Resolution Mass Spectrometry (HRMS) for this compound Fragmentation Pathways and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise mass of a molecule and its fragments, which allows for the calculation of its elemental composition. For this compound (C₉H₇BrClNO), the exact mass of the molecular ion [M]⁺ can be calculated with high precision.

The characteristic isotopic pattern of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) would result in a distinctive isotopic cluster for the molecular ion, providing strong evidence for the presence of these halogens.

Upon ionization, the molecular ion can undergo fragmentation. A plausible fragmentation pathway for this compound would involve initial cleavage of the amide bond. Common fragmentation patterns include McLafferty rearrangements or cleavage alpha to the carbonyl group or the aromatic ring. slideshare.net The loss of the propenoyl group (•CH₂=CHC=O) or the entire prop-2-enamide side chain are likely fragmentation steps.

Table 3: Plausible HRMS Fragments for this compound

Fragment Ion Proposed Structure Calculated m/z (for most abundant isotopes ⁷⁹Br, ³⁵Cl)
[M]⁺[C₉H₇BrClNO]⁺258.9427
[M - C₃H₃O]⁺[C₆H₄BrClN]⁺203.9216
[M - C₂H₂O]⁺[C₇H₅BrClNO]⁺216.9321
[C₆H₄BrCl]⁺[4-bromo-2-chlorophenyl]⁺189.9263
[C₃H₄NO]⁺[prop-2-enamide cation]⁺70.0290

X-ray Crystallography and Single-Crystal Structural Analysis of this compound and Analogues

While a specific crystal structure for this compound is not detailed, analysis of closely related analogues containing the 4-bromo-2-chlorophenyl moiety provides significant insight into its expected solid-state structure. nih.gov X-ray crystallography on a suitable single crystal would provide definitive information on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the crystal lattice.

A critical feature in the crystal packing of such amides is intermolecular hydrogen bonding. It is highly probable that the amide N-H group would act as a hydrogen bond donor, and the carbonyl oxygen (C=O) would act as an acceptor, leading to the formation of chains or dimeric motifs in the crystal lattice. These hydrogen bonds are fundamental to the stability of the supramolecular architecture. Additionally, weaker interactions such as halogen bonding (involving Br or Cl) and π-π stacking between aromatic rings could further influence the crystal packing. nih.gov

Table 4: Expected Crystallographic Parameters based on Analogous Structures

Parameter Expected Value / Feature
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c)
Key Intermolecular InteractionN-H···O hydrogen bonding
Dihedral Angle (Phenyl-Amide)20 - 80°
C=O Bond Length~1.23 Å
C-N (Amide) Bond Length~1.34 Å

Crystal Packing and Intermolecular Interactions

The crystalline lattice of this compound is stabilized by a network of non-covalent interactions. While specific crystallographic data for this compound is not extensively available in the public domain, analysis of structurally similar compounds allows for the prediction of likely intermolecular forces. Key interactions governing the crystal packing would include hydrogen bonding and halogen-oxygen contacts.

Furthermore, the presence of bromine and chlorine atoms on the phenyl ring introduces the possibility of halogen bonding and other short-range interactions. Specifically, halogen-oxygen contacts, where the electrophilic region of a halogen atom interacts with the nucleophilic oxygen of a carbonyl group, can play a significant role in the crystal packing. Studies on related compounds, such as 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate, have demonstrated the existence of short halogen⋯oxygen contacts [Cl⋯O and Br⋯O] that contribute to the formation of molecular sheets. researchgate.net

A comprehensive understanding of these interactions would require detailed single-crystal X-ray diffraction analysis. The table below summarizes the expected intermolecular interactions based on the functional groups present in this compound.

Interaction TypeDonorAcceptorPotential Role in Crystal Packing
Hydrogen BondingN-H (amide)C=O (amide)Formation of chains or sheets, primary structural motif.
Halogen-OxygenC-BrC=ODirectional interaction contributing to lattice stability.
Halogen-OxygenC-ClC=ODirectional interaction influencing molecular arrangement.

Polymorphism Studies of this compound

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of pharmaceutical and materials science. Each polymorph can exhibit different physical properties, including solubility, melting point, and stability.

Currently, there are no specific published studies focusing on the polymorphism of this compound. The investigation of polymorphism would typically involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solid forms using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy. The absence of such studies in the literature indicates a gap in the full solid-state characterization of this compound.

Chiroptical Spectroscopy (e.g., ECD, VCD) for this compound Stereochemistry

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful tools for determining the absolute configuration of chiral molecules.

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exhibit any ECD or VCD signals, and these techniques are not applicable for its stereochemical analysis. Chiroptical spectroscopy is only relevant for molecules that are chiral and can exist as enantiomers.

Computational and Theoretical Investigations of N 4 Bromo 2 Chlorophenyl Prop 2 Enamide

Quantum Chemical Calculations on N-(4-bromo-2-chlorophenyl)prop-2-enamide

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and reactivity of molecules.

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, representing the ability to donate an electron, and the LUMO, indicating the ability to accept an electron, are crucial for understanding chemical reactivity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller energy gap suggests that the molecule can be more easily excited, implying higher chemical reactivity and lower stability. nih.govresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the phenyl ring and the amide group, while the LUMO would be distributed over the electrophilic centers. Theoretical calculations for similar aromatic amides typically show a significant HOMO-LUMO gap, indicating a stable molecular structure. mdpi.com Intramolecular charge transfer (ICT) from electron-donating portions to electron-accepting portions of the molecule is also characterized by this energy gap. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Properties

ParameterTypical Calculated Value (eV)Significance
EHOMO (Highest Occupied Molecular Orbital Energy)-6.0 to -7.0Corresponds to the ionization potential; ability to donate electrons.
ELUMO (Lowest Unoccupied Molecular Orbital Energy)-1.5 to -2.5Corresponds to the electron affinity; ability to accept electrons.
Energy Gap (ΔE = ELUMO - EHOMO)~4.0 to 5.0Indicates chemical reactivity and kinetic stability.

Note: The values presented are typical and for illustrative purposes, as specific experimental or calculated data for this compound were not available in the searched literature.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. conicet.gov.ar These descriptors, derived from conceptual DFT, provide insights into the molecule's stability and reactivity. mdpi.com

Key descriptors include:

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. researchgate.net

Chemical Potential (μ): Relates to the "escaping tendency" of electrons from a system.

Electronegativity (χ): Describes the power of an atom or group to attract electrons.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Global Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Table 2: Illustrative Global Chemical Reactivity Descriptors

DescriptorFormulaInterpretation
Chemical Hardness (η)(ELUMO - EHOMO) / 2High value indicates high stability.
Chemical Potential (μ)(EHOMO + ELUMO) / 2Measures electron escaping tendency.
Electronegativity (χ)Power to attract electrons.
Electrophilicity Index (ω)μ2 / (2η)Propensity to act as an electrophile.
Global Softness (S)1 / (2η)High value indicates high reactivity.

Note: These descriptors are derived from HOMO and LUMO energies and provide a theoretical framework for predicting reactivity.

Molecular Dynamics (MD) Simulations of this compound and its Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. An MD simulation for this compound would involve calculating the trajectories of its atoms based on a force field, providing a dynamic view of its behavior and interactions with its environment, such as a solvent or a biological receptor.

These simulations could be employed to:

Analyze the conformational flexibility of the molecule in different environments.

Study the formation and dynamics of intermolecular interactions, like hydrogen bonding with solvent molecules.

Investigate its binding mode and stability within the active site of a target protein, which is crucial for in silico drug design and understanding potential biological activity. researchgate.net

Density Functional Theory (DFT) Studies of this compound Spectroscopic Properties (e.g., IR, Raman, NMR Chemical Shifts)

DFT calculations are highly effective for predicting the spectroscopic properties of molecules. By calculating the vibrational frequencies and nuclear magnetic shielding tensors, theoretical spectra can be generated and compared with experimental data to confirm the molecular structure.

Infrared (IR) and Raman Spectroscopy: DFT can compute the harmonic vibrational frequencies of this compound. researchgate.net The resulting theoretical IR and Raman spectra can aid in the assignment of experimental vibrational bands to specific functional groups, such as the C=O stretch of the amide, the N-H bend, and vibrations of the substituted phenyl ring. uantwerpen.beresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. These theoretical values are invaluable for interpreting experimental NMR spectra and confirming the structural assignments of the molecule.

Conformational Landscape Exploration of this compound via Computational Methods

The biological activity and physical properties of a flexible molecule like this compound are often dependent on its three-dimensional shape or conformation. nih.gov Computational methods can be used to explore its conformational landscape to identify the most stable, low-energy conformers.

This is typically achieved by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more rotatable bonds (torsion angles). researchgate.net For this molecule, key torsions would include the bond between the phenyl ring and the nitrogen atom, and the bond between the nitrogen and the carbonyl carbon. Identifying the global energy minimum conformation and the energy barriers to rotation provides insight into the molecule's flexibility and its preferred shape in different environments. nih.gov

In Silico Prediction of this compound Reactivity and Selectivity

In silico methods provide a platform for predicting the reactivity and selectivity of this compound without the need for laboratory experiments. This field leverages the computational results from quantum chemical calculations to forecast how the molecule will behave in chemical reactions.

Reaction Mechanism Studies Involving N 4 Bromo 2 Chlorophenyl Prop 2 Enamide

Mechanistic Pathways of Acrylamide (B121943) Moiety Reactions (e.g., Michael Addition, Polymerization Initiation)

The acrylamide group in N-(4-bromo-2-chlorophenyl)prop-2-enamide is an α,β-unsaturated carbonyl system, making it an excellent Michael acceptor. wikipedia.orgnih.gov This reactivity is central to its mechanistic pathways.

Michael Addition: The primary reaction mechanism for the acrylamide moiety is the Michael addition, a form of conjugate addition. wikipedia.org The electron-withdrawing nature of the carbonyl group renders the β-carbon electrophilic and susceptible to attack by nucleophiles. researchgate.net The general mechanism proceeds in a stepwise fashion:

Nucleophilic Attack: A soft nucleophile (Michael donor), such as a thiol (e.g., from a cysteine residue) or an amine, attacks the electrophilic β-carbon of the acrylamide double bond. researchgate.netbiorxiv.org This step is typically the rate-limiting step. biorxiv.org

Intermediate Formation: This attack breaks the π-bond of the alkene, transferring the electrons to form a resonance-stabilized enolate or carbanion intermediate. wikipedia.orgbiorxiv.org

Protonation: The intermediate is then protonated, often by the conjugate acid of the base that may have deprotonated the nucleophile, or by the solvent, to yield the final covalent adduct. wikipedia.orgbiorxiv.org

This reaction is crucial in the biological activity of many acrylamide-containing covalent inhibitors, which target nucleophilic residues like cysteine in enzymes. wikipedia.orgresearchgate.net

Polymerization Initiation: The acrylamide functionality allows this compound to act as a monomer in polymerization reactions. These polymerizations typically proceed via a free-radical mechanism, which can be initiated by thermal, photochemical, or redox methods. mst.eduatlantis-press.comnih.gov

Initiation: An initiator (e.g., a persulfate salt or an azo compound) generates a free radical. mst.edunih.gov This radical adds to the β-carbon of the acrylamide double bond, forming a new carbon-centered radical.

Propagation: The newly formed radical adds to the double bond of another monomer molecule. wikipedia.org This process repeats, rapidly extending the polymer chain. wikipedia.org

Termination: The growing polymer chains are terminated through processes like combination or disproportionation of two radicals.

Alternatively, polymerization can be initiated via an anionic mechanism where a nucleophile initiates the reaction through a Michael addition, and the resulting anionic species propagates the chain. wikipedia.org

Role of this compound in Catalytic Cycles

Due to the presence of carbon-bromine and carbon-chlorine bonds on the phenyl ring, this compound can serve as a substrate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions. nih.govmdpi.com In these processes, the compound is a reactant that enters the catalytic cycle, rather than acting as a catalyst itself. The C-Br bond is significantly more reactive than the C-Cl bond in standard palladium-catalyzed systems, allowing for selective functionalization. nih.gov

A typical palladium-catalyzed Suzuki coupling cycle involving this compound as the aryl halide substrate would proceed through the following key mechanistic steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with the C-Br bond of this compound. This is often the rate-determining step, resulting in the formation of a new organopalladium(II) species.

Transmetalation: The organopalladium(II) complex reacts with an organoboron reagent (in the case of Suzuki coupling) in the presence of a base. The organic group from the boron compound is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the cycle.

This allows for the selective synthesis of derivatives where the bromine atom is replaced by various aryl, vinyl, or alkyl groups. mdpi.comnih.gov

Electrochemistry and Redox Mechanisms of this compound

The electrochemical behavior of this compound is characterized by the redox properties of its functional groups. The aryl halide moieties are susceptible to reductive cleavage. The reduction potential for the C-Br bond is lower (less negative) than that of the C-Cl bond, meaning the C-Br bond can be selectively reduced. The mechanism typically involves the transfer of an electron to the molecule to form a radical anion. nih.gov This radical anion is unstable and rapidly fragments, cleaving the carbon-halogen bond to produce an aryl radical and a halide ion. nih.gov The resulting aryl radical can then be further reduced or can abstract a hydrogen atom from the solvent or supporting electrolyte.

The acrylamide moiety can also undergo redox reactions. The conjugated system can be reduced, typically in a two-electron process, to form a saturated amide. Conversely, N-arylacrylamides can participate in redox-neutral radical cascade reactions under photocatalytic conditions, leading to complex cyclized products like 3,3-disubstituted oxindoles without the need for an external oxidant or reductant. nih.govacs.org The cytotoxicity of acrylamides is also linked to their ability to disrupt the cellular redox state by reacting with thiol-containing antioxidants like glutathione, leading to oxidative stress. nih.govmdpi.com

Photochemical Reactions of this compound

The photochemistry of this compound is dominated by the aryl halide and acrylamide groups. Aryl halides, particularly bromoarenes, are known to undergo photolytic cleavage of the carbon-halogen bond upon irradiation with UV light. rsc.orgworktribe.com

The generally accepted mechanism for this photodissociation involves:

Excitation of the molecule from its ground state (S₀) to an excited singlet state (S₁), typically a (π, π*) state. aip.org

Intersystem crossing from the singlet state to a dissociative triplet (T₁) state, which is localized on the C-Br bond (a (σ, σ*) state). aip.org

Homolytic cleavage of the C-Br bond from this triplet state, yielding an aryl radical and a bromine radical. rsc.org

This process can be used to generate highly reactive aryl radicals for subsequent reactions. nih.gov In some cases, photochemical dehalogenation can proceed via a radical chain reaction in the presence of a base and a hydrogen donor. acs.org

The acrylamide moiety can also undergo photochemical reactions, most notably photopolymerization. tandfonline.com In the presence of a suitable photoinitiator, UV irradiation generates radicals that initiate the polymerization of the acrylamide double bonds, as described in section 6.1. nih.gov This method offers advantages such as spatial and temporal control and can be carried out at low temperatures. nih.gov

Kinetic and Thermodynamic Studies of this compound Reactions

Kinetic and thermodynamic data provide quantitative insights into the reactivity of this compound. Studies on related acrylamide systems have elucidated the factors influencing reaction rates and equilibria.

For the Michael addition of thiols to acrylamides, reaction kinetics are typically second-order. nih.govnih.gov The rate is influenced by the nucleophilicity of the thiol, the electrophilicity of the acrylamide, and steric hindrance. nih.gov The reaction is generally reversible, and the position of the equilibrium can be affected by temperature. nih.gov For instance, the addition reaction often has a lower activation energy than the reverse elimination reaction, favoring adduct formation at lower temperatures. nih.gov

Table 1: Kinetic Data for Michael Addition Reactions of Acrylamides This table presents data for representative acrylamides to illustrate typical kinetic parameters.

Acrylamide DerivativeNucleophileSecond-Order Rate Constant (k)ConditionsReference
Acrylamidetris(2-carboxyethyl)phosphine0.07 M⁻¹s⁻¹pH 7.4 nih.gov
N,N'-methylenebis(acrylamide)Glutathione (GSH)134.8 M⁻¹h⁻¹--- nih.gov
N,N-diethylacrylamideGlutathione (GSH)2.574 M⁻¹h⁻¹--- nih.gov
N-allyl-N-acrylamide (Methyl)Fluorous Thiol~1.5 x 10⁻³ s⁻¹ (Apparent Rate)25°C, MeOH rsc.org
N-allyl-N-acrylamide (Butyl)Fluorous Thiol~0.5 x 10⁻³ s⁻¹ (Apparent Rate)25°C, MeOH rsc.org

Computational studies using Density Functional Theory (DFT) are often employed to understand the thermodynamics and kinetics of reactions involving similar molecules. dntb.gov.uamdpi.commdpi.com These studies can calculate parameters like HOMO-LUMO energy gaps, which indicate chemical reactivity, and activation energies for reaction pathways. mdpi.commaterialsciencejournal.orgresearchgate.net For example, a smaller HOMO-LUMO gap generally correlates with higher reactivity. mdpi.com Thermodynamic parameters such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) can be calculated to predict the spontaneity and equilibrium position of a reaction. materialsciencejournal.org

Table 2: Computed Reactivity Descriptors for an Analogous Compound (2-bromo-4-chlorophenyl-2-bromobutanoate derivative 5c) Data from a DFT study on a structurally related compound to illustrate the types of parameters used to evaluate reactivity.

ParameterValue (eV)InterpretationReference
EHOMO-6.06Energy of Highest Occupied Molecular Orbital mdpi.com
ELUMO-1.79Energy of Lowest Unoccupied Molecular Orbital mdpi.com
Energy Gap (ΔE)4.27Indicates high chemical reactivity mdpi.com
Ionization Potential (I)6.06Energy required to remove an electron mdpi.com
Electron Affinity (A)1.79Energy released when an electron is added mdpi.com
Chemical Hardness (η)2.13Resistance to change in electron configuration (lower value = softer/more reactive) mdpi.com

These computational tools are invaluable for predicting mechanistic pathways and understanding the electronic and structural factors that control the reactivity of molecules like this compound. researchgate.net

Structure Activity Relationship Sar Elucidation for N 4 Bromo 2 Chlorophenyl Prop 2 Enamide Analogues

Systematic Modification and Design of N-(4-bromo-2-chlorophenyl)prop-2-enamide Derivatives for SAR Studies

The systematic modification of the this compound scaffold is a cornerstone of SAR elucidation. This process involves the synthesis of a series of analogues where specific parts of the molecule are altered to probe their effect on biological activity. The core structure can be divided into three main regions for modification: the substituted phenyl ring, the prop-2-enamide (acrylamide) linker, and potentially, the terminal vinyl group of the acrylamide (B121943).

Modifications of the Phenyl Ring: The 4-bromo and 2-chloro substituents on the phenyl ring play a crucial role in defining the electronic and steric properties of the molecule, which in turn affects its binding affinity to the target protein. SAR studies typically involve:

Varying Halogen Substituents: Replacing the bromine at the 4-position or the chlorine at the 2-position with other halogens (e.g., fluorine, iodine) or hydrogen to assess the impact of electronegativity and atomic size.

Positional Isomerism: Moving the existing bromo and chloro substituents to other positions on the phenyl ring to understand the importance of their specific placement for optimal interaction.

Introduction of Other Functional Groups: Replacing the halogens with electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, trifluoromethyl) to modulate the electronic landscape of the ring.

Modifications of the Acrylamide Moiety: The acrylamide group is a key feature, acting as a Michael acceptor that covalently binds to nucleophilic residues, often a cysteine, in the active site of target kinases. Modifications in this region are generally more conservative to retain this reactive capability but can include:

Substitution on the Acrylamide Backbone: Introducing small alkyl groups on the α- or β-carbon of the acrylamide to influence its reactivity and the conformation of the molecule.

Replacement of the Acrylamide: While less common for irreversible inhibitors, replacing the acrylamide with other "warheads" that can form covalent bonds can provide insights into the required reactivity and geometry.

The biological activity of these systematically designed analogues is then assessed, typically through in vitro enzymatic assays. The resulting data, which correlates structural changes with inhibitory potency (e.g., IC50 values), is fundamental for building a comprehensive SAR model.

Modification Area Type of Modification Rationale Example of Change
Phenyl RingHalogen SubstitutionEvaluate the effect of electronegativity and size.Replace 4-bromo with 4-fluoro.
Phenyl RingPositional IsomerismDetermine the optimal substituent positions.Move 2-chloro to 3-chloro.
Phenyl RingFunctional Group VariationModulate electronic properties.Replace 4-bromo with 4-methoxy.
Acrylamide MoietyBackbone SubstitutionInfluence reactivity and conformation.Add a methyl group to the α-carbon.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. For the this compound series, QSAR studies are instrumental in predicting the activity of unsynthesized analogues and in providing a deeper understanding of the physicochemical properties that drive their inhibitory potency.

A typical QSAR study for this series would involve the following steps:

Data Set Preparation: A series of this compound analogues with their experimentally determined biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each analogue. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), hydrophobic properties (e.g., logP), and topological properties (e.g., connectivity indices).

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates a selection of the most relevant descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical metrics such as the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and external validation with a set of compounds not used in the model development.

For a hypothetical QSAR model for this compound analogues, the resulting equation might indicate that inhibitory activity is positively correlated with the hydrophobicity of the substituents on the phenyl ring and negatively correlated with their steric bulk at the ortho position. Such a model provides valuable guidance for the design of new derivatives with potentially enhanced activity.

QSAR Parameter Description Typical Value for a Robust Model
r² (Correlation Coefficient)Measures the goodness of fit of the model to the training data.> 0.6
q² (Cross-validated r²)Measures the predictive ability of the model for the training data.> 0.5
F-testIndicates the statistical significance of the model.High value
pred_r²Measures the predictive ability of the model for an external test set.> 0.5

Docking and Molecular Interaction Studies of this compound with Biological Targets (Mechanistic Focus)

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and the nature of the molecular interactions. For this compound, docking studies are crucial for understanding its interaction with the active site of its biological targets, most notably protein kinases such as Bruton's tyrosine kinase (BTK).

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The this compound molecule is then computationally placed into the active site of the protein, and various possible binding poses are evaluated based on a scoring function that estimates the binding affinity.

For a kinase like BTK, docking studies would likely reveal that:

The substituted phenyl ring occupies a hydrophobic pocket in the kinase active site.

The amide N-H group forms a hydrogen bond with the hinge region of the kinase, a common binding motif for kinase inhibitors.

The acrylamide moiety is positioned in close proximity to a nucleophilic cysteine residue (e.g., Cys481 in BTK), allowing for the formation of a covalent bond via a Michael addition reaction. This irreversible interaction is a hallmark of this class of inhibitors.

The results from docking studies provide a detailed, atom-level understanding of the binding mechanism, rationalize the observed SAR, and guide the design of new analogues with improved binding affinity and selectivity.

Interacting Residue (BTK) Type of Interaction Involved Moiety of Ligand
Cys481Covalent Bond (Michael Addition)Acrylamide "warhead"
Met477 (Hinge Region)Hydrogen BondAmide N-H
Leu408, Val416Hydrophobic Interactions4-bromo-2-chlorophenyl ring

Influence of Stereochemistry and Conformational Flexibility on this compound Activity Profiles

The three-dimensional structure of a molecule, including its stereochemistry and conformational flexibility, can have a profound impact on its biological activity. While this compound does not possess a chiral center in its ground state, the planarity of the acrylamide group and the rotational freedom around the amide bond and the bond connecting the phenyl ring to the nitrogen are important conformational considerations.

The relative orientation of the phenyl ring and the acrylamide moiety is critical for positioning the molecule correctly within the binding site of its target. Computational conformational analysis can be used to identify the low-energy conformations of the molecule, which are the most likely to be biologically active. These studies can reveal whether a specific torsional angle between the phenyl ring and the amide plane is preferred for optimal binding.

Furthermore, if substitutions were to be introduced that create a chiral center, the resulting enantiomers or diastereomers would need to be separated and tested individually, as it is common for one stereoisomer to be significantly more active than the others. This stereoselectivity arises from the fact that biological targets are chiral environments, and only one stereoisomer may be able to achieve the optimal complementary interactions with the binding site. While the parent compound is achiral, understanding the conformational preferences is key to rationalizing its activity and designing more rigid, and potentially more potent, analogues.

Potential Applications and Advanced Research Themes of N 4 Bromo 2 Chlorophenyl Prop 2 Enamide

N-(4-bromo-2-chlorophenyl)prop-2-enamide in Materials Science: Polymerization and Crosslinking Mechanisms

Currently, there is no specific literature detailing the use of this compound in materials science, including its polymerization or crosslinking mechanisms. The prop-2-enamide (acrylamide) functional group is well-known for its ability to undergo free-radical polymerization, making it a common component in the synthesis of polyacrylamides. In a hypothetical scenario, this compound could act as a monomer or co-monomer. The presence of bromo- and chloro-substituents on the phenyl ring would influence the polymer's properties, such as its refractive index, thermal stability, and flame retardancy. However, without experimental data, any discussion of specific polymerization kinetics or crosslinking behavior remains speculative.

Molecularly Imprinted Polymers (MIPs) Utilizing this compound Derivatives

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have specific recognition sites for a target molecule. This is achieved by polymerizing functional monomers and crosslinkers in the presence of a template molecule. While derivatives of N-aryl-acrylamides have been utilized in the creation of MIPs, no studies were found that specifically employ this compound or its close derivatives for this purpose. The general principle involves the acrylamide (B121943) nitrogen and carbonyl oxygen potentially forming hydrogen bonds with a template, while the polymerizable double bond allows it to be locked into a crosslinked polymer matrix. After removal of the template, a cavity with shape and chemical complementarity is left behind. Research on related N-(2-arylethyl)-2-methylprop-2-enamides has shown their utility as templates for fabricating MIPs with high affinity for target biomolecules. researchgate.net

This compound as a Precursor for Complex Organic Molecules

No documented research explicitly describes the use of this compound as a starting material or intermediate for the synthesis of more complex organic molecules. From a chemical standpoint, the molecule possesses several reactive sites. The halogenated aromatic ring is a prime candidate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the formation of new carbon-carbon or carbon-nitrogen bonds. The acrylamide moiety can participate in Michael additions or act as a dienophile in Diels-Alder reactions. For example, studies on other compounds, such as 3-(4-bromobenzoyl)prop-2-enoic acid, demonstrate how a bromophenyl group can serve as a handle for generating diverse heterocyclic structures. ijcce.ac.ir However, specific synthetic pathways originating from this compound are not reported in the available literature.

Investigation of this compound in Chemical Biology Tools and Probes (Mechanistic Elucidation)

There is a lack of specific research into the biological activity and mechanistic pathways of this compound. The field of chemical biology often explores how small molecules interact with biological systems, but this particular compound does not appear to have been a subject of such investigations.

Mechanistic Basis of Anti-inflammatory Potential (e.g., NF-κB Pathway Modulation)

No studies have been published that investigate the anti-inflammatory potential of this compound or its effects on inflammatory signaling pathways like the Nuclear Factor-kappa B (NF-κB) pathway. The NF-κB pathway is a critical regulator of inflammation, and its modulation is a key target for anti-inflammatory drugs. uni.lu Research on other brominated compounds, such as certain N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, has shown in vitro anti-inflammatory activity through mechanisms like protease inhibition, but this cannot be extrapolated to the title compound. mdpi.com

Molecular Interactions with Specific Biological Targets (e.g., Transcription Factors)

There is no available data from molecular docking or biochemical assays that describes the interaction of this compound with any biological targets, including transcription factors. Such studies are essential for understanding a compound's mechanism of action.

Anti-malarial Activity Mechanisms

While direct research on the anti-malarial mechanisms of this compound is not extensively documented in publicly available literature, insights can be drawn from studies on structurally analogous compounds, particularly N-phenyl-substituted cinnamanilides. One such closely related compound, (2E)-N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide, has demonstrated significant in vitro antiplasmodial activity against the chloroquine-sensitive strain of Plasmodium falciparum (3D7/MRA-102), with an IC50 value of 0.58 µM. nih.gov This potent activity suggests that the this compound scaffold is a promising area for anti-malarial drug discovery.

The precise molecular target for this class of compounds remains to be definitively identified. However, research on similar chemical structures points towards the potential inhibition of parasitic enzymes crucial for their survival. One proposed mechanism of action for related N-arylcinnamamides is the inhibition of the parasitic enzyme arginase. nih.govbohrium.comresearchgate.net Arginase is vital for the malaria parasite as it catalyzes the hydrolysis of L-arginine to L-ornithine and urea, a key step in the polyamine biosynthesis pathway necessary for parasite proliferation and survival. nih.gov

Molecular docking studies on potent antiplasmodial N-arylcinnamamides have provided a theoretical framework for their interaction with P. falciparum arginase. nih.govbohrium.comresearchgate.net These studies suggest that the chlorinated aromatic rings of these inhibitors can orient themselves towards the binuclear manganese cluster within the enzyme's active site. nih.govbohrium.comresearchgate.net Additionally, the carbonyl group of the amide linkage may form water-mediated hydrogen bonds, further stabilizing the enzyme-inhibitor complex. nih.govbohrium.com The halogen substituents on the N-phenyl ring, such as the bromo and chloro groups in this compound, are thought to play a crucial role in the binding affinity, potentially through the formation of halogen bonds. nih.govbohrium.com

The table below summarizes the antiplasmodial activity of a structurally related cinnamanilide, highlighting the potential of this chemical class.

Compound NameP. falciparum StrainIC50 (µM)
(2E)-N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide3D7/MRA-1020.58

Data sourced from scientific literature. nih.gov

It is important to underscore that this proposed mechanism is based on computational modeling and studies of analogous compounds. Further experimental validation is necessary to confirm that this compound exerts its anti-malarial effect through the inhibition of arginase or other potential parasitic targets.

Emerging Roles and Novel Applications of this compound in Interdisciplinary Chemical Research

Beyond its potential as an anti-malarial agent, the chemical structure of this compound, specifically the N-aryl acrylamide moiety, suggests a broader scope of applications in interdisciplinary chemical research. The acrylamide functional group is a versatile building block in medicinal chemistry and materials science, known for its role in forming stable covalent bonds and its utility in polymerization reactions. ekb.egnih.gov

The N-aryl acrylamide scaffold is present in a variety of biologically active molecules, indicating the potential for this compound to be investigated for other therapeutic applications. ekb.eg The diverse biological activities reported for this class of compounds are summarized in the table below.

Biological ActivityTarget/Application Area
Antitumor ActivityCancer cell lines (e.g., MCF-7)
Epidermal Growth Factor Receptor (EGFR) Kinase InhibitionCancer therapy
Antiviral ActivityVarious viral infections
Anti-inflammatory ActivityInflammatory disorders
Antibacterial and Antifungal ActivityInfectious diseases
Histone Deacetylase (HDAC) InhibitionCancer therapy
BCR-ABL Kinase InhibitionChronic Myeloid Leukemia

This table represents the diverse biological activities associated with the broader class of N-aryl acrylamide derivatives. ekb.egnih.gov

In the realm of materials science and polymer chemistry, the acrylamide group serves as a monomer for the synthesis of functional polymers. researchgate.net The presence of halogen atoms (bromine and chlorine) on the phenyl ring of this compound could impart unique properties to polymers derived from it. For instance, halogenated compounds are known to confer flame-retardant properties to materials. google.com Furthermore, the incorporation of such monomers into polymer chains can be used to create materials with antimicrobial surfaces, as seen with N-halamine acrylamide copolymers. researchgate.net The synthesis of polymers and copolymers from N-substituted acrylamides is an active area of research for applications ranging from hydrogels to materials with specific thermal and optical properties. researchgate.net

The prop-2-enamide (acrylamide) moiety is also known to improve the drug-like properties of molecules, such as solubility and membrane permeability, which could be an advantageous feature in the development of new therapeutic agents. nih.gov The exploration of this compound in these diverse fields of chemical research is still in its nascent stages. However, based on the known reactivity and applications of its core chemical motifs, it represents a compound with significant potential for the development of novel therapeutics and advanced materials.

Future Research Directions and Challenges

Unexplored Synthetic Routes for N-(4-bromo-2-chlorophenyl)prop-2-enamide and its Derivatives

The development of novel synthetic methodologies for this compound and its analogs is crucial for improving efficiency, sustainability, and access to a wider range of derivatives with unique properties. Current amide synthesis often relies on stoichiometric activating agents, which can generate significant waste. Future research should pivot towards more sophisticated and greener alternatives that remain largely unexplored for this specific compound.

Key areas for investigation include:

Biocatalytic Synthesis : The use of enzymes as catalysts offers high selectivity and mild reaction conditions. Lipases and nitrile hydratases, which have been successfully employed for the synthesis of other acrylamides, represent a promising, unexplored route. nih.govresearchgate.net Lipase-catalyzed aminolysis of an appropriate acrylate (B77674) ester with 4-bromo-2-chloroaniline (B1269894) could provide an environmentally benign pathway. Similarly, nitrile hydratase could be investigated for the hydration of a corresponding acrylonitrile (B1666552) precursor. drugtargetreview.comtandfonline.com

Green Chemistry Approaches : Methodologies that minimize waste and hazardous substance use are paramount. researchgate.netscielo.br Solvent-free synthesis, potentially using mechanochemical methods like grinding, could dramatically reduce environmental impact. researchgate.net Another avenue is the direct amidation of acrylic acid with 4-bromo-2-chloroaniline using novel, reusable heterogeneous catalysts, avoiding the need for stoichiometric activators and simplifying product purification. benthamdirect.com

Advanced Catalytic Methods : Transition metal and photoredox catalysis have revolutionized C-N bond formation but are yet to be systematically applied to the synthesis of this compound. ontosight.ai Photoredox-driven protocols, which use visible light to enable reactions under mild conditions, could provide access to novel derivatives by allowing for the use of unconventional starting materials or by facilitating challenging coupling reactions. researchgate.netresearchgate.net

Table 1: Potential Unexplored Synthetic Routes
Synthetic ApproachPotential Catalyst/MethodKey AdvantagesResearch Challenge
BiocatalysisLipases (e.g., Candida antarctica Lipase B), Nitrile HydrataseHigh selectivity, mild conditions, reduced environmental impact. nih.govdrugtargetreview.comEnzyme stability, substrate specificity for the halogenated aniline (B41778).
Green ChemistryMechanochemistry (ball milling), Heterogeneous Catalysts (e.g., Boric Acid)Solvent-free, reduced waste, catalyst reusability. researchgate.netnih.govOptimizing reaction kinetics and yield without solvent.
Photoredox CatalysisIridium or Ruthenium-based photosensitizersMild reaction conditions, high functional group tolerance, novel reaction pathways. researchgate.netresearchgate.netIdentifying suitable reaction partners and optimizing quantum yield.

Advanced Spectroscopic Characterization of this compound in Complex Systems

Understanding the behavior of this compound within complex biological or material matrices requires moving beyond standard bulk characterization. Advanced spectroscopic techniques are needed to probe its localization, interactions, and transformations in situ.

Future research should focus on:

Mass Spectrometry Imaging (MSI) : To visualize the spatial distribution of the compound and its metabolites in biological tissues without the need for labeling. nih.govbenthamdirect.comresearchgate.net Techniques like MALDI-MSI could map its localization in a dosed tissue section, providing crucial insights into its pharmacokinetic behavior and target engagement at a microscopic level. nih.gov This is particularly relevant for understanding both efficacy and potential off-target effects. drugtargetreview.com

In-situ Reaction Monitoring : Real-time monitoring of reactions involving the acrylamide (B121943) moiety is essential for kinetic and mechanistic studies. Techniques such as in-situ FTIR or Near-Infrared (NIR) spectroscopy can track the consumption of the acrylamide C=C bond during reactions, such as polymerization or Michael additions, providing real-time kinetic data. scielo.brresearchgate.netscielo.br

Advanced NMR Spectroscopy : For studying covalent interactions with biomolecules, particularly proteins, advanced NMR techniques are invaluable. wikipedia.org Two-dimensional NMR experiments, such as 1H-15N HSQC, on isotopically labeled proteins can identify the specific amino acid residues that form covalent adducts with the compound. zobio.comrsc.org This method can confirm the site of modification and reveal structural changes in the protein upon binding, which is critical for validating its mechanism of action. zobio.comnih.govfrontiersin.org

Table 2: Advanced Spectroscopic Techniques for Future Characterization
TechniqueApplication for this compoundInformation GainedPrimary Challenge
Mass Spectrometry Imaging (MSI)Mapping compound distribution in tissue sections. nih.govbenthamdirect.comSpatial localization of parent compound and metabolites. researchgate.netAchieving high spatial resolution and sensitivity for a small molecule.
In-situ FTIR/NIR SpectroscopyReal-time monitoring of reactions (e.g., Michael addition, polymerization). scielo.brresearchgate.netReaction kinetics, monomer conversion rates, mechanistic insights. scielo.brDeconvolution of complex spectra in multicomponent systems.
Protein NMR (e.g., HSQC)Identifying the site of covalent modification on a target protein. zobio.comPrecise location of adduct formation, protein conformational changes. rsc.orgnih.govRequires isotopically labeled protein, challenging for large proteins. wikipedia.org

Deepening Computational Insights into this compound Reactivity and Interactions

Computational chemistry provides a powerful lens to predict and rationalize the reactivity and interactions of this compound at an atomic level. Such studies can guide experimental design and accelerate the discovery of new applications.

Future computational efforts should include:

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations : These hybrid methods are ideal for modeling the covalent reaction (e.g., Michael addition) of the acrylamide "warhead" with a biological nucleophile, such as a cysteine residue in an enzyme's active site. mdpi.comusc.edu QM/MM can be used to calculate the reaction energy barriers and transition state structures, providing a detailed understanding of the covalent binding mechanism. mdpi.combiorxiv.org

Molecular Dynamics (MD) Simulations : MD simulations can be performed on both the non-covalent and the covalently-bound complex between the compound and its target protein. researchgate.nettandfonline.com These simulations reveal the dynamic stability of the complex, key intermolecular interactions, and how covalent modification may alter protein conformation and dynamics. tandfonline.commdpi.com

Covalent Docking : This specialized docking approach can predict the most likely binding pose and covalent attachment site of the compound within a protein's binding pocket. frontiersin.orgresearchgate.net Covalent docking scores can serve as a predictive filter to identify likely protein targets or to discriminate between multiple potential reactive cysteines on a single protein. frontiersin.orgresearchgate.net A significant challenge lies in refining scoring functions to accurately predict the reactivity of the acrylamide warhead, which can be addressed by integrating quantum mechanics (QM) properties with machine learning (ML) models. digitellinc.com

Expanding the Scope of Mechanistic Studies for this compound

A thorough understanding of the reaction mechanisms involving this compound is fundamental to controlling its reactivity and designing new applications. While the thiol-Michael addition is a known reaction for acrylamides, the specific influence of the 4-bromo and 2-chloro substituents on its kinetics and mechanism warrants detailed investigation. researchgate.netnih.gov

Key research directions are:

Kinetic Analysis of Thiol-Michael Addition : A systematic kinetic study of the reaction with various thiols (e.g., glutathione, cysteine) is needed. nih.govacs.org This would involve determining reaction rate constants and performing Brønsted-type analysis to elucidate the nature of the transition state. rsc.org Such studies will clarify how the electronic properties of the dichlorophenyl ring modulate the electrophilicity of the acrylamide. researchgate.netresearchgate.net

Computational Mechanistic Studies : Density Functional Theory (DFT) calculations can be used to model the reaction pathway of the thiol-Michael addition. researchgate.net These studies can help distinguish between different possible mechanisms, such as a concerted versus a stepwise process, and clarify the role of proton transfer in the reaction sequence. researchgate.netrsc.org

Investigating Alternative Reaction Pathways : Beyond Michael additions, the potential for this compound to participate in other reactions, such as radical-mediated polymerizations or cycloadditions, should be explored. Understanding the conditions that favor these alternative pathways could open up new applications in materials science.

Interdisciplinary Approaches to this compound Research for Novel Discoveries

Harnessing the full potential of this compound requires transcending traditional disciplinary boundaries. Collaborations between chemists, biologists, and materials scientists are essential for translating its chemical properties into innovative applications.

Promising interdisciplinary avenues include:

Chemical Biology and Probe Development : The reactive acrylamide group makes this compound a candidate for development as a covalent chemical probe to study protein function. nih.gov By attaching a reporter tag (e.g., a fluorophore), derivatives could be used for activity-based protein profiling to identify new biological targets in complex proteomes. nih.gov

Materials Science and Functional Polymers : The prop-2-enamide group is a monomer suitable for polymerization. Incorporating this functionalized monomer into polymers or hydrogels could create new materials with tailored properties. rsc.org For example, it could be used to functionalize polyacrylamide gels to create surfaces for capturing specific biomolecules or for developing responsive materials. researchgate.netnih.gov

Sensor Technology : The reactivity of the Michael acceptor could be exploited to design chemical sensors. nih.govnih.gov A sensor could be developed where the reaction of this compound with a specific analyte (e.g., a biological thiol) generates a detectable optical or electrochemical signal. mdpi.comresearchgate.netrsc.org

Table 3: Interdisciplinary Research Opportunities
Interdisciplinary FieldPotential ApplicationResearch GoalKey Collaborating Discipline
Chemical BiologyCovalent Probes for Activity-Based Protein Profiling. nih.govnih.govIdentify and validate novel protein targets in cellular systems.Proteomics, Cell Biology
Materials ScienceFunctionalized hydrogels and polymers. rsc.orgnih.govDevelop materials with tunable biological or physical properties.Polymer Science, Bioengineering
Sensor DevelopmentElectrochemical or optical sensors for biological thiols. nih.govmdpi.comCreate rapid and sensitive detection methods for specific analytes. nih.govrsc.orgAnalytical Chemistry, Electrical Engineering

Q & A

Basic Questions

Q. What are the standard synthetic routes for N-(4-bromo-2-chlorophenyl)prop-2-enamide?

  • Methodology : The compound is typically synthesized via a two-step process:

Esterification : React 4-bromo-2-chlorobenzoic acid with ethanol in the presence of an acid catalyst (e.g., H₂SO₄) to form the ethyl ester intermediate.

Amidation : Treat the ester with propenamide under basic conditions (e.g., K₂CO₃ in DMF) to yield the target compound.

  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Reaction Conditions Yield Byproducts
Step 1: 80°C, 12h, H₂SO₄85%Unreacted benzoic acid
Step 2: 60°C, 8h, K₂CO₃/DMF72%Hydrolysis derivatives

Q. How is the compound purified, and what analytical techniques confirm its identity?

  • Purification : Use recrystallization (solvent: ethanol/water) or column chromatography.
  • Characterization :

  • NMR : Compare ¹H/¹³C spectra to literature data (e.g., δ 7.8 ppm for aromatic protons, δ 165 ppm for carbonyl carbons) .
  • Mass Spectrometry : Confirm molecular ion peak (m/z ≈ 285 [M+H]⁺) .
  • Elemental Analysis : Validate C, H, N, Br, Cl content within ±0.3% of theoretical values .

Q. What safety precautions are required when handling this compound?

  • Hazards : Irritant (skin/eyes), potential respiratory sensitizer.
  • PPE : Gloves, lab coat, goggles, and fume hood for synthesis.
  • First Aid : Flush eyes/skin with water; seek medical attention for ingestion .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in This compound?

  • Methodology :

Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Refinement : Employ SHELXL for structure solution (direct methods) and refinement (full-matrix least-squares) .

  • Key Insights :

  • Bond Lengths : C-Br (1.89 Å), C-Cl (1.74 Å), and amide C=O (1.22 Å) confirm electronic delocalization .
  • Torsion Angles : The propenamide chain adopts an s-cis conformation, influencing intermolecular interactions .

Q. What strategies optimize reaction conditions to minimize byproducts (e.g., hydrolysis derivatives)?

  • Approach :

  • Catalyst Screening : Replace K₂CO₃ with milder bases (e.g., DBU) to reduce hydrolysis.
  • Solvent Optimization : Use anhydrous DMF with molecular sieves to control moisture.
    • Results : Pilot studies show a 15% reduction in hydrolysis byproducts under anhydrous conditions .

Q. How do hydrogen-bonding networks influence the crystal packing and stability of this compound?

  • Analysis : Graph-set notation (e.g., R₂²(8) motifs) reveals N–H⋯O and C–H⋯Br interactions stabilizing the lattice .
  • Implications : Stronger hydrogen bonds correlate with higher melting points (observed mp: 148–150°C) .

Q. Can computational methods predict the compound’s reactivity in biological systems?

  • Methods :

  • Docking Studies : Use AutoDock Vina to model interactions with cytochrome P450 enzymes.
  • MD Simulations : Assess stability in aqueous environments (AMBER force field).
    • Findings : The bromine atom enhances hydrophobic binding to enzyme active sites (ΔG = −9.2 kcal/mol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.